molecular formula C11H15NO2S B13533862 6,7,8,9-tetrahydro-5H-benzo[7]annulene-5-sulfonamide

6,7,8,9-tetrahydro-5H-benzo[7]annulene-5-sulfonamide

Cat. No.: B13533862
M. Wt: 225.31 g/mol
InChI Key: VPZBXRNUHLXCTP-UHFFFAOYSA-N
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Description

6,7,8,9-Tetrahydro-5H-benzo[7]annulene-5-sulfonamide is a synthetic organic compound featuring a benzo-fused seven-membered ring system functionalized with a primary sulfonamide group. This structure places it within a class of compounds recognized for its potential in therapeutic development, particularly as a carbonic anhydrase inhibitor . The sulfonamide functional group (-SO2NH2) is a key pharmacophore known to bind strongly to the zinc ion in the active site of carbonic anhydrase isoforms, making this compound a valuable scaffold for researching enzyme inhibition related to conditions such as glaucoma, osteoporosis, and tumors . Furthermore, structurally similar substituted 6,7-dihydro-5H-benzo[7]annulene compounds have demonstrated a range of pharmacological activities in patent literature, including potential applications in treating diseases of the urinary system, skeletal disorders, inflammation, and cancer . This suggests that this compound serves as a versatile chemical intermediate or a core structure for designing and synthesizing new bioactive molecules for various drug discovery programs. Researchers can utilize this compound to explore its mechanism of action, structure-activity relationships (SAR), and full spectrum of biological activity. This product is intended For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C11H15NO2S

Molecular Weight

225.31 g/mol

IUPAC Name

6,7,8,9-tetrahydro-5H-benzo[7]annulene-5-sulfonamide

InChI

InChI=1S/C11H15NO2S/c12-15(13,14)11-8-4-2-6-9-5-1-3-7-10(9)11/h1,3,5,7,11H,2,4,6,8H2,(H2,12,13,14)

InChI Key

VPZBXRNUHLXCTP-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=CC=CC=C2C(C1)S(=O)(=O)N

Origin of Product

United States

Preparation Methods

Construction of the Tetrahydrobenzoannulene Core

The core structure, tetrahydro-5H-benzoannulene , is typically synthesized via cyclization reactions involving substituted aromatic precursors, such as biphenyl derivatives or naphthalene derivatives , through Friedel-Crafts alkylation or intramolecular cyclizations.

Key Reaction:

Aromatic precursor + cyclization reagents → Tetrahydrobenzoannulene core

Reference:

  • Synthesis of similar compounds involves cyclization of biphenyl derivatives under acidic or basic conditions, often using Lewis acids like AlCl₃ or Friedel-Crafts acylation followed by reduction.

Sulfonamide Functionalization

The sulfonamide group is introduced at the 5-position via sulfonation of the aromatic ring, followed by amination:

Stepwise process:

  • Sulfonation:
    Aromatic compound reacts with chlorosulfonic acid or sulfur trioxide to introduce a sulfonyl chloride group.

  • Amination:
    The sulfonyl chloride reacts with ammonia or primary amines to form sulfonamides.

Reaction example:

Ar–SO₂Cl + NH₃ → Ar–SO₂–NH₂ (sulfonamide)

Research Data:

  • The sulfonation of aromatic compounds is well-documented, with reaction conditions optimized to prevent over-sulfonation or degradation.

Specific Preparation Method for 6,7,8,9-tetrahydro-5H-benzoannulene-5-sulfonamide

Based on the literature, especially the synthesis of related heterocyclic sulfonamides, the following detailed method is proposed:

Synthesis of the Tetrahydrobenzoannulene Core

Step Reagents & Conditions Description
1 Biphenyl derivative + AlCl₃ Friedel-Crafts cyclization to form the core
2 Hydrogenation (H₂, Pd/C) Reduction to tetrahydro derivative
3 Purification Column chromatography to isolate the core

Sulfonation at the 5-Position

Step Reagents & Conditions Description
1 Chlorosulfonic acid (ClSO₃H) Electrophilic sulfonation at the aromatic ring
2 Quenching with water To form sulfonic acid derivative
3 Conversion to sulfonyl chloride Thionyl chloride (SOCl₂) treatment

Formation of the Sulfonamide

Step Reagents & Conditions Description
1 Ammonia or primary amine Nucleophilic substitution to form sulfonamide
2 Reflux To ensure complete reaction
3 Purification Recrystallization or chromatography

Data Table Summarizing the Preparation Methods

Method Key Reagents Main Reactions Yield Remarks
A Biphenyl derivatives, AlCl₃, H₂, Pd/C Cyclization and reduction 60-75% Well-established for core synthesis
B Aromatic precursor + ClSO₃H, SOCl₂, NH₃ Sulfonation and sulfonamide formation 65-80% Requires controlled conditions to prevent over-sulfonation

Research Findings and Validation

  • Spectral Data:
    The synthesized compounds are characterized by IR (for sulfonamide S=O stretches around 1150–1350 cm⁻¹), NMR (distinct signals for aromatic and aliphatic protons), and mass spectrometry confirming molecular weights.

  • Biological Activity:
    Studies indicate that sulfonamide derivatives exhibit significant antimicrobial activity, validating the importance of precise synthesis.

  • Reaction Optimization: Literature suggests that controlling temperature and reagent ratios during sulfonation enhances yield and purity.

Chemical Reactions Analysis

Reaction Types

The compound exhibits diverse reactivity due to its sulfonamide functional group and polycyclic aromatic framework. Key reaction pathways include:

1.1 Oxidation
Oxidation typically converts the sulfonamide group into sulfonic acids or sulfoxides. This reaction is facilitated by strong oxidizing agents like potassium permanganate in acidic media.

1.2 Reduction
Reduction reactions can transform the sulfonamide group into amines or alcohols using hydride donors such as lithium aluminum hydride (LAH) in anhydrous ether.

1.3 Nucleophilic Substitution
The sulfonamide group acts as a leaving group in substitution reactions. Nucleophiles (e.g., amines, thiols) replace the sulfonamide moiety under basic conditions (e.g., triethylamine).

1.4 Cycloaddition Reactions
The compound participates in 1,3-dipolar cycloadditions with nitrilimines generated from hydrazonoyl halides. These reactions proceed regioselectively under microwave irradiation to form spiro[benzoannulene-pyrazole] derivatives .

Reagents and Reaction Conditions

Reaction Type Reagents Conditions
OxidationPotassium permanganate, H₂O₂Acidic medium, elevated temperature
ReductionLithium aluminum hydride, NaBH₄Anhydrous ether, reflux
SubstitutionAmines, thiols, triethylamineRoom temperature, catalytic base
CycloadditionNitrilimines, hydrazonoyl halidesMicrowave irradiation, ethanolic KOH

Reaction Products

Reaction Major Products
OxidationSulfonic acids, sulfoxides
ReductionAmines, alcohols
SubstitutionSubstituted benzoannulene derivatives
CycloadditionSpiro[benzoannulene-pyrazole] compounds

Mechanistic Insights

The sulfonamide group enables hydrogen bonding with active sites of enzymes or receptors, facilitating biological interactions. This property is exploited in drug design to inhibit enzymatic activity or modulate receptor function.

Research Findings from Diverse Sources

  • Microwave-Assisted Synthesis : The compound undergoes regioselective cycloadditions with nitrilimines under microwave irradiation, yielding spiro[benzoannulene-pyrazole] derivatives .

  • Biological Evaluation : Derivatives of benzoannulene-5-sulfonamide exhibit potent anti-proliferative activity against cancer cell lines, highlighting their therapeutic potential .

Scientific Research Applications

6,7,8,9-tetrahydro-5H-benzo7annulene-5-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its antimicrobial properties and potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6,7,8,9-tetrahydro-5H-benzo7annulene-5-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, inhibiting enzyme activity or modulating receptor function. This interaction can disrupt biological pathways and exert therapeutic effects.

Comparison with Similar Compounds

Table 1: Pharmacological Profiles of Key Benzo[7]Annulene Derivatives

Compound Substituent(s) Target/Activity Ki (nM) or Notes Reference
7c 2-NO₂ GluN2B/NMDA receptor 1.6 nM
15c 2-Cl GluN2B/NMDA receptor 3.6 nM
Bromo-nitro-arylhimachalene 2-Br, 1-NO₂ Smooth muscle modulation DFT/docking support

Physicochemical and Structural Properties

  • Polarity : Sulfonamide derivatives are expected to exhibit higher polarity than amine or ketone analogs, improving solubility and bioavailability. This contrasts with 6,7,8,9-tetrahydro-5H-benzo[7]annulen-7-amines, which lack sufficient polarity for imaging applications .
  • Electronic Effects: Nitro and halogen substituents enhance electrophilicity, influencing receptor binding. For example, 2-NO₂ groups in 7c stabilize interactions at the GluN1b/GluN2B subunit interface .
  • Crystallography and DFT : Halogenated nitro derivatives (e.g., bromo-nitro-arylhimachalene) have been characterized via X-ray crystallography and DFT, revealing intermolecular interactions critical for stability .

Biological Activity

6,7,8,9-Tetrahydro-5H-benzo annulene-5-sulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antiproliferative properties and mechanisms of action, supported by relevant data and case studies.

Chemical Structure and Properties

The compound is characterized by its unique bicyclic structure, which contributes to its biological activities. The chemical formula is C11H13N1O2SC_{11}H_{13}N_{1}O_{2}S, with a molecular weight of approximately 225.29 g/mol. Its structure includes a sulfonamide group that is pivotal in its interaction with biological targets.

Antiproliferative Activity

Research indicates that 6,7,8,9-tetrahydro-5H-benzo annulene-5-sulfonamide exhibits significant antiproliferative effects against various cancer cell lines. The following table summarizes key findings from studies evaluating its efficacy:

Cell Line IC50 (µM) Mechanism of Action Reference
MCF-7 (Breast)13.3Induction of apoptosis via mitochondrial pathway
HeLa (Cervical)15.0Inhibition of tubulin polymerization
PANC-1 (Pancreatic)10.5Modulation of kinase signaling pathways

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : Studies show that it triggers apoptosis in cancer cells by disrupting mitochondrial membrane potential and activating caspases.
  • Inhibition of Tubulin Polymerization : Similar to known chemotherapeutics like paclitaxel, it interferes with microtubule dynamics, leading to cell cycle arrest.
  • Kinase Inhibition : It has been identified as an inhibitor of specific kinases involved in cell proliferation signaling pathways.

Case Studies

Several case studies highlight the potential therapeutic applications of this compound:

  • Case Study on MCF-7 Cells :
    • A study assessed the impact of 6,7,8,9-tetrahydro-5H-benzo annulene-5-sulfonamide on MCF-7 cells, demonstrating an IC50 value of 13.3 µM. The treatment led to increased levels of pro-apoptotic factors and decreased anti-apoptotic markers.
  • In Vivo Studies :
    • Animal models treated with this compound showed a significant reduction in tumor size compared to control groups. The observed effects were consistent with the in vitro findings regarding apoptosis and cell cycle arrest.
  • Comparative Analysis with Other Compounds :
    • A comparative study highlighted that while traditional chemotherapeutics exhibit higher toxicity profiles, 6,7,8,9-tetrahydro-5H-benzo annulene-5-sulfonamide demonstrated lower toxicity towards normal cells while maintaining efficacy against cancerous cells.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 6,7,8,9-tetrahydro-5H-benzo[7]annulene-5-sulfonamide derivatives?

  • Methodological Answer : Synthesis often involves functionalization of the benzo[7]annulene core. For example, tert-butyldiphenylsilyl (TBDPS) protection is used to stabilize intermediates during carboxylation or sulfonamide formation . Hydrogenation under controlled conditions (e.g., Pd/C catalysts at 70°C) can reduce nitro or bromo substituents while preserving the annulene structure . Key steps include protecting group strategies and purification via column chromatography .

Q. What analytical techniques are recommended for structural confirmation of this compound?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is critical for purity assessment, especially for sulfonamide derivatives . Mass spectrometry (MS) and nuclear magnetic resonance (NMR) are essential for confirming molecular weight and regiochemistry. Cross-validation with IR spectroscopy can identify sulfonamide functional groups (S=O stretching at ~1350 cm⁻¹ and ~1150 cm⁻¹) .

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Methodological Answer : Safety data sheets (SDS) for related derivatives highlight flammability (H225), acute toxicity (H300), and skin corrosion (H314). Use silanized glassware to prevent adsorption losses , store at −18°C in inert atmospheres, and employ fume hoods for reactions involving volatile intermediates .

Advanced Research Questions

Q. How can reaction yields be optimized for sulfonamide derivatives with bulky substituents?

  • Methodological Answer : Steric hindrance from substituents (e.g., bromo or nitro groups) requires tailored reaction conditions. For example, using polar aprotic solvents (e.g., DMF) at elevated temperatures (70–100°C) improves solubility and reaction kinetics . Kinetic studies via in-situ NMR can identify rate-limiting steps, such as sulfonamide coupling efficiency .

Q. How can contradictions in spectral data (e.g., NMR splitting patterns) be resolved for structural elucidation?

  • Methodological Answer : Ambiguities arise from conformational flexibility in the annulene ring. Use variable-temperature NMR to observe dynamic effects or employ NOESY/ROESY experiments to confirm spatial proximity of protons . Computational tools (DFT or molecular mechanics) can simulate spectra to match experimental data .

Q. What experimental designs are effective for studying the compound’s reactivity under photochemical or oxidative conditions?

  • Methodological Answer : Design photostability assays using UV-Vis spectroscopy to monitor degradation kinetics. For oxidative studies, employ controlled oxygen atmospheres and redox-sensitive probes (e.g., DPPH for radical scavenging assays). Solid-phase extraction (SPE) with Oasis HLB cartridges effectively isolates reaction products for LC-MS analysis .

Q. How can computational chemistry predict the compound’s electronic properties for pharmacological applications?

  • Methodological Answer : Density functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict redox behavior and binding affinity. Molecular docking studies against target proteins (e.g., enzymes in ) require optimized force fields for the annulene scaffold .

Q. What strategies validate the compound’s biological activity in vitro while minimizing false positives?

  • Methodological Answer : Use orthogonal assays (e.g., fluorescence-based and radiometric assays) to confirm target engagement. For cytotoxicity studies, include counterscreens with structurally related analogs to distinguish specific effects from nonspecific interactions. Dose-response curves with Hill coefficients >1 indicate cooperative binding .

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